7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

Medicinal chemistry Physicochemical profiling Lead optimization

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol (CAS 1202577-69-2; molecular formula C₉H₇F₃O₂; molecular weight 204.15 g/mol) is a chiral 2,3-dihydrobenzofuran derivative bearing a trifluoromethyl (–CF₃) substituent at the 7-position and a secondary hydroxyl group at the 3-position. The compound features a bicyclic framework with a fused dihydrofuran ring, exhibiting a computed XLogP3-AA value of 1.7, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
Cat. No. B13896366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C9H7F3O2/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7,13H,4H2
InChIKeyZHRYCVCASICONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol: Core Physicochemical and Structural Profile for Procurement Evaluation


7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol (CAS 1202577-69-2; molecular formula C₉H₇F₃O₂; molecular weight 204.15 g/mol) is a chiral 2,3-dihydrobenzofuran derivative bearing a trifluoromethyl (–CF₃) substituent at the 7-position and a secondary hydroxyl group at the 3-position [1]. The compound features a bicyclic framework with a fused dihydrofuran ring, exhibiting a computed XLogP3-AA value of 1.7, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and zero rotatable bonds [1]. This physicochemical signature positions it within a favorable property space for CNS drug-likeness and oral bioavailability, distinguishing it from analogs with differing substitution patterns that alter lipophilicity, conformational flexibility, or metabolic susceptibility [2].

Why 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol Cannot Be Replaced by Regioisomeric or Non-Fluorinated Analogs in Discovery Pipelines


Within the 2,3-dihydrobenzofuran-3-ol chemotype, the position of the trifluoromethyl substituent critically dictates the compound's electronic distribution, steric profile, metabolic stability, and target engagement potential. Regioisomeric variants—including the 6-(CF₃) analog (CAS 2708288-10-0), the 4-(CF₃) analog (CAS 2708282-11-3), and the non-fluorinated parent 2,3-dihydro-1-benzofuran-3-ol (CAS 5380-80-3)—exhibit distinct physicochemical properties (e.g., altered logP, dipole moment, and TPSA) that directly influence membrane permeability, protein binding, and pharmacokinetic behavior [1]. Generic substitution without explicit comparative data risks altering lead optimization trajectories, as even a single positional shift of the –CF₃ group can invert selectivity profiles, reduce binding affinity by orders of magnitude, or introduce undesired off-target effects. The 7-substitution pattern is specifically anticipated to modulate electron density on the benzofuran ring differently than 4- or 6-substitution, impacting hydrogen-bonding networks with biological targets [2].

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol vs. Closest Analogs


Regioisomeric Differentiation: 7-CF₃ vs. 6-CF₃ vs. 4-CF₃ Dihydrobenzofuran-3-ols — Physicochemical Property Comparison

The 7-(trifluoromethyl) substitution on the dihydrobenzofuran-3-ol scaffold yields a distinct physicochemical profile compared to its 6-CF₃ and 4-CF₃ regioisomers. The target compound (7-CF₃) possesses a computed XLogP3-AA of 1.7, TPSA of 29.5 Ų, and zero rotatable bonds [1]. While the 6-CF₃ and 4-CF₃ regioisomers share the same molecular formula (C₉H₇F₃O₂) and molecular weight (204.15 g/mol), their dipole moments and electronic surface potentials are expected to diverge due to the different spatial relationship between the electron-withdrawing –CF₃ group and the hydrogen-bond-donating 3-OH group [2]. This positional variation directly impacts the strength and geometry of intermolecular interactions in target binding pockets.

Medicinal chemistry Physicochemical profiling Lead optimization

DHFR Inhibitory Activity: 7-CF₃ Dihydrobenzofuran-3-ol as a Sub-10 nM Human Dihydrofolate Reductase Inhibitor

The target compound has been registered in the ChEMBL database (CHEMBL4070144) and the BindingDB repository (BDBM50236323) with a reported IC₅₀ of 6.10 nM against recombinant human dihydrofolate reductase (DHFR), measured via a continuous UV-Vis spectrophotometric assay monitoring NADPH oxidation at 340 nm (conversion of dihydrofolate to tetrahydrofolate) [1]. In the same assay system, a structurally related comparator from a distinct chemical series (BDBM50203226 / CHEMBL3936777) demonstrated an IC₅₀ of >10,000 nM against human DHFR, representing a >1,600-fold difference in potency [2]. While this comparator is not a direct regioisomer of the target compound, the data illustrate the potential of appropriately substituted dihydrobenzofuran-based scaffolds to achieve potent DHFR inhibition, a property that is highly sensitive to substitution pattern.

Anticancer Enzyme inhibition DHFR Infectious disease

Conformational Rigidity Advantage: Zero Rotatable Bonds as a Differentiator from Flexible Benzofuran Analogs

The target compound possesses zero rotatable bonds and an sp³-hybridized carbon fraction of 0.33, reflecting a semi-rigid bicyclic scaffold [1]. This contrasts with many open-chain or singly substituted benzofuran derivatives that feature multiple rotatable bonds and consequently higher conformational entropy penalties upon target binding. In the class of 2,3-dihydrobenzofuran-3-ols, the absence of rotatable bonds is a structurally distinguishing feature that may translate into improved binding efficiency metrics (e.g., ligand efficiency, lipophilic ligand efficiency) relative to more flexible analogs, although direct experimental confirmation of this advantage requires further study [2].

Drug design Conformational restriction Entropy Oral bioavailability

Synthetic Intermediate Validation: Documented Use of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol in the Construction of Diabetes-Targeted API Candidates

Patent literature documents the use of 7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol as a key reactant in the synthesis of (3S)-3-ethoxy-3-(4-{[7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]oxy}phenyl)propionic acid (CAS 1202575-63-0), a compound under investigation as a therapeutic and/or prophylactic agent for diabetes and related metabolic disorders [1]. The target compound's 3-OH group serves as a nucleophilic handle for etherification reactions, enabling the construction of more complex molecular architectures. This documented application provides procurement justification for medicinal chemistry groups pursuing metabolic disease targets, as the compound fills a specific synthetic role that regioisomeric analogs (e.g., 6-CF₃ or 4-CF₃ variants) cannot replicate without altering the final product's regio- and stereochemistry [1].

Synthetic chemistry Diabetes Drug intermediate Process chemistry

Selectivity Profiling: Differential Inhibition of Human DHFR (IC₅₀ = 6.10 nM) vs. Rat Thioredoxin Reductase (IC₅₀ ≈ 4,600–7,500 nM)

Selectivity data from BindingDB reveal that the target compound exhibits a marked preference for human dihydrofolate reductase (DHFR, IC₅₀ = 6.10 nM) over rat thioredoxin reductase 1 (TrxR1, cytoplasmic; IC₅₀ = 4,600 nM at 60 min and 7,500 nM at 30 min incubation) [1]. This corresponds to an approximately 750- to 1,200-fold selectivity window between the primary target (DHFR) and a potential off-target oxidoreductase, as measured in orthogonal DTNB reduction assays. Such target selectivity is a critical differentiator when evaluating compounds for antifolate-based therapeutic development, as off-target inhibition of thioredoxin reductase may lead to redox-related toxicity [1].

Selectivity DHFR Thioredoxin reductase Off-target profiling

Prioritized Application Scenarios for 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol Based on Verified Evidence


Hit-to-Lead Optimization in Antifolate-Based Anticancer and Anti-Infective Drug Discovery

With an IC₅₀ of 6.10 nM against human DHFR and >750-fold selectivity over thioredoxin reductase, this compound is positioned as a high-potency starting scaffold for developing next-generation DHFR inhibitors that require a favorable selectivity profile. Medicinal chemistry teams can use the 7-CF₃ dihydrobenzofuran-3-ol core as a template for structure-guided elaboration, leveraging its zero-rotatable-bond rigidity and favorable logP (1.7) to maintain drug-like properties during lead optimization [1].

Synthesis of Patent-Protected Diabetes API Candidates via Mitsunobu Etherification

The compound is documented as a synthetic intermediate in patent-protected routes to (3S)-3-ethoxy-3-(4-{[7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]oxy}phenyl)propionic acid derivatives under investigation for diabetes therapy. The 3-OH group provides a defined nucleophilic handle for etherification, and the 7-CF₃ substituent is integral to the final API's structure. Procurement of this specific regioisomer is essential for process chemistry development in this patent space, as substitution with the 6-CF₃ or 4-CF₃ analog would yield a structurally distinct final compound outside the scope of the claimed invention [2].

Fragment-Based Drug Discovery (FBDD) Leveraging a Rigid, Fluorinated Core Scaffold

The compound's low molecular weight (204.15 Da), zero rotatable bonds, and balanced physicochemical properties (TPSA 29.5 Ų, logP 1.7) make it an attractive fragment-sized scaffold for FBDD campaigns. The 7-CF₃ group provides a sensitive ¹⁹F NMR handle for binding assays and fragment screening, while the rigid bicyclic framework ensures that binding entropy penalties are minimized, maximizing ligand efficiency in early-stage hit identification [3].

Regioisomer-Specific SAR Exploration of Fluorinated Dihydrobenzofuran Pharmacophores

As part of systematic SAR studies comparing 4-, 6-, and 7-CF₃-substituted dihydrobenzofuran-3-ols, this compound serves as the key 7-substituted representative. Its unique electronic profile—para-CF₃ relative to the ring oxygen—provides a distinct data point for understanding how trifluoromethyl positional isomerism affects target binding, metabolic stability, and pharmacokinetics in lead series. Procurement of all three regioisomers (4-, 6-, and 7-CF₃) enables rigorous comparative SAR that cannot be achieved by studying any single isomer in isolation [1].

Quote Request

Request a Quote for 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.